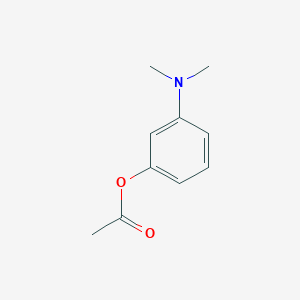
3-(Dimethylamino)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)phenyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141193. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Analgesic Properties
3-(Dimethylamino)phenyl acetate is being investigated for its potential use as an analgesic agent. Research indicates that compounds with similar structures exhibit pain-relieving properties without the severe side effects associated with traditional opioids. For instance, studies on related compounds have shown efficacy in treating chronic pain while minimizing risks like addiction and respiratory depression .
Drug Development
The compound's structure allows it to serve as a precursor in synthesizing more complex pharmaceutical agents. Its derivatives are being explored for their potential in treating various conditions, including neurological disorders and cancer. The versatility of the dimethylamino group enhances the pharmacological profile of these derivatives, making them suitable candidates for further development in drug formulation .
Material Science
Dye Production
this compound has been utilized in the production of dyes, particularly in the paper industry. It serves as a colorant due to its ability to form stable complexes with various substrates. The compound's chemical stability and colorfastness make it an attractive option for manufacturers looking to produce high-quality paper products .
Polymer Additives
In materials science, this compound is being explored as an additive in polymer formulations. Its properties can enhance the mechanical strength and thermal stability of polymers, making it beneficial in producing durable materials for industrial applications .
Chemical Synthesis
Silylation Agent
this compound acts as a silylating agent in organic synthesis. Its application in modifying surfaces, particularly silicon dioxide, has been documented, showcasing its effectiveness in enhancing the reactivity of substrates for further chemical transformations . This property is particularly valuable in developing advanced materials and nanotechnology applications.
Environmental Considerations
While this compound shows promise in various applications, environmental assessments indicate that its use must be managed carefully. Regulatory evaluations suggest that while it does not accumulate significantly in biological organisms, its release into the environment should be monitored to prevent potential ecological impacts .
Case Studies and Research Findings
Analyse Chemischer Reaktionen
Fries Rearrangement
The acetate undergoes Fries rearrangement under Lewis acid catalysis. Heating 3-(dimethylamino)phenyl acetate with AlCl₃ (10 equiv) at 60°C for 48 hours yields a rearranged product in 21% yield .
Key Data
-
Catalyst : AlCl₃ (solvent-free conditions)
-
Temperature : 60°C
-
Time : 48 hours
-
Product : Aryl ketone derivative (structure unconfirmed in source)
The low yield suggests competing side reactions or instability of intermediates.
Condensation with Dihydroxynaphthalene
This compound participates in condensation reactions. Reacting the acetate with 1,6-dihydroxynaphthalene under acidic conditions produces Me-SNARF , a pH-sensitive fluorophore, in 61% yield .
Reaction Scheme
textThis compound + 1,6-dihydroxynaphthalene → Me-SNARF (via acid-catalyzed condensation)
Applications : Me-SNARF is used in intracellular pH sensing due to its fluorescence properties.
Friedel-Crafts Acylation Attempts
Efforts to directly acylate 3-dimethylaminophenol via Friedel-Crafts chemistry face challenges due to the reactivity of the phenolic oxygen. To circumvent this, the hydroxyl group is first protected as a methyl ether using NaH/CH₃I (98% yield ) . Subsequent Friedel-Crafts acylation with AlCl₃ remains unreported in the provided sources, indicating potential difficulties in selectivity or stability.
Derivatization via Cross-Coupling
While not directly involving this compound, related compounds like 3-(dimethylamino)phenylboronic acid pinacol ester are synthesized from 3-bromo-N,N-dimethylaniline. This intermediate participates in Suzuki-Miyaura cross-coupling to form biaryl structures .
Example Reaction
text3-Bromo-N,N-dimethylaniline → Grignard reagent → Boronic ester → Suzuki coupling with aryl halides
Stability and Functional Group Reactivity
Eigenschaften
CAS-Nummer |
17579-36-1 |
|---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
[3-(dimethylamino)phenyl] acetate |
InChI |
InChI=1S/C10H13NO2/c1-8(12)13-10-6-4-5-9(7-10)11(2)3/h4-7H,1-3H3 |
InChI-Schlüssel |
PDKHRSDHGQFHEY-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC(=C1)N(C)C |
Kanonische SMILES |
CC(=O)OC1=CC=CC(=C1)N(C)C |
Key on ui other cas no. |
17579-36-1 |
Synonyme |
3-Acetoxy-N,N-dimethylaniline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















